molecular formula C20H21N3O3S2 B10992415 Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10992415
M. Wt: 415.5 g/mol
InChI Key: DPKDFECFAUUYQR-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system Thiazoles are known for their biological activity and are often found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved using reagents like phosphorus pentasulfide (P$_2$S$_5$) or Lawesson’s reagent under controlled conditions.

    Benzylation: The thiazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate (K$_2$CO$_3$).

    Esterification: The final step involves esterification to introduce the methyl ester group. This can be done using methanol and a suitable acid catalyst like sulfuric acid (H$_2$SO$_4$).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO$_4$) or chromium trioxide (CrO$_3$), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H$_2$) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO$_4$ in acidic or basic medium.

    Reduction: H$_2$ gas with Pd/C catalyst.

    Substitution: NaH in anhydrous conditions with alkyl halides.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies can explore its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its thiazole ring system is a common motif in many drugs, suggesting potential therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-benzyl-2-({[2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Methyl 5-benzyl-2-({[2-ethyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Uniqueness

Compared to similar compounds, Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate features a unique combination of functional groups that may confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the thiazole rings can lead to different interaction profiles with biological targets or reagents, making it a valuable compound for further research and development.

Biological Activity

Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may exhibit significant pharmacological properties, particularly in cancer therapy and other therapeutic areas.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H20N2O3S2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}_2

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including the target compound, possess notable anticancer properties. For instance, compounds similar in structure have been shown to inhibit the activity of mitotic kinesins, which are essential for proper cell division. The inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells, has been associated with inducing multipolar spindles and subsequent cell death in cancerous cells .

Table 1: Inhibition Potency of Similar Thiazole Derivatives

CompoundIC50 (µM)Target
Compound A0.5HSET
Compound B1.0Eg5
Methyl 5-benzyl derivativeTBDTBD

The mechanism by which thiazole derivatives exert their anticancer effects often involves the disruption of microtubule dynamics and interference with mitotic spindle formation. In vitro studies demonstrated that the presence of specific substituents on the thiazole ring significantly affects the potency against cancer cell lines. For example, modifications that enhance hydrophobic interactions have been shown to increase cytotoxicity .

Case Studies

  • Study on Centrosome Amplification :
    A study evaluated the effects of a series of thiazole-based compounds on centrosome-amplified human cancer cell lines. The results indicated that treatment with these compounds led to an increase in multipolar mitoses, suggesting a potential therapeutic strategy for targeting cancers characterized by centrosome amplification .
  • Structure-Activity Relationship (SAR) :
    An investigation into SAR revealed that specific modifications to the thiazole moiety could drastically alter biological activity. For instance, the introduction of electron-donating groups at particular positions was found to enhance anticancer activity significantly .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O3S2/c1-11(2)17-16(21-12(3)27-17)18(24)23-20-22-15(19(25)26-4)14(28-20)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24)

InChI Key

DPKDFECFAUUYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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